2-环丁氧基-4-甲基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

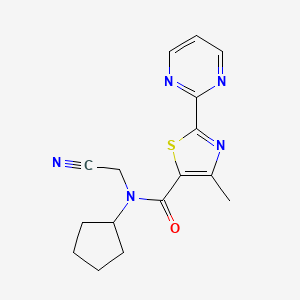

The compound 2-Cyclobutoxy-4-methyl-1,3-thiazole and its derivatives have been the subject of various studies due to their interesting chemical properties and potential biological activities. These compounds typically contain a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, fused with a cyclobutane moiety that introduces steric and electronic effects influencing their reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives involves various strategies, including cyclization reactions and condensation processes. For instance, thiadiazole derivatives have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Aminophosphinic acids containing the cyclobutane and 1,3-thiazole moiety have been prepared through a one-pot reaction involving condensation with aromatic aldehydes and hypophosphorous acid . Additionally, the reaction of chloroacetylcyclobutane with thiourea in ethanol has been used to synthesize 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray crystallography, NMR spectroscopy, and computational methods such as density functional theory (DFT). X-ray diffraction techniques have revealed that these compounds can crystallize in various space groups with multiple independent molecules in the asymmetric unit . DFT calculations have been used to optimize molecular geometry and compare it with experimental data, providing insights into the conformational flexibility and electronic structure of these molecules .

Chemical Reactions Analysis

The reactivity of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives has been explored in the context of their potential biological activities. For example, novel thiazole–thiourea hybrids have been synthesized and evaluated for their inhibitory activity against COVID-19 and tick-borne encephalitis, demonstrating the versatility of these compounds in medicinal chemistry . The antimicrobial evaluation of these derivatives has also been conducted, showing significant activity against various microbial strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives have been characterized using spectroscopic techniques and computational analyses. Vibrational frequencies, NMR chemical shifts, molecular electrostatic potential (MEP) distributions, and non-linear optical properties have been calculated to understand the properties of these compounds better . Theoretical calculations of reactivity descriptors and MEP surfaces have been used to estimate the chemical activity of these compounds . Additionally, the intermolecular interactions in the crystal packing have been analyzed using Hirshfeld surface and two-dimensional fingerprint graphics .

科学研究应用

抗菌和抗肿瘤活性

含噻唑环的化合物,例如源自具有环丁烷和噻唑的席夫碱配体的化合物,已被合成并显示出抗菌活性。例如,用 CoII、CuII、NiII 和 ZnII 的醋酸盐制备的配合物对各种微生物表现出显着的抗菌作用,表明在对抗微生物感染方面具有潜在应用 (Cukurovalı 等人,2002)。类似地,largazole 是一种新型的具有噻唑环的细胞毒性环状缩肽,它已从海洋蓝细菌中分离出来,并表现出有效的抗增殖活性,表明其可用作抗癌剂 (Taori 等人,2008)。

药理特性

与噻唑密切相关的 1,3,4-噻二唑已因其广泛的生物活性而被广泛研究,包括抗癌、抗菌、抗真菌、抗结核和杀利什曼原虫的活性。这些化合物作用于多种分子靶点,包括碳酸酐酶和环氧合酶等酶,突出了它们在药物开发和治疗应用中的潜力 (Matysiak,2015)。

缓蚀

还报道了噻唑衍生物在材料科学中的应用,其中 2-氨基-4-甲基-噻唑被研究为酸性溶液中低碳钢的缓蚀剂。其在保护金属表面免受腐蚀方面的有效性证明了该化合物在工业应用中的潜力,特别是在提高金属部件的寿命和耐久性方面 (Yüce 等人,2014)。

光学特性

含噻唑基配体的配合物的光学性质已得到研究,结果表明这些配合物表现出独特的光学行为,在光学材料的开发中具有潜在应用。例如,此类配合物的光学带隙可以显着地取决于金属配位,表明它们在为技术应用设计具有特定光学性质的材料中的用途 (Yakuphanoglu 等人,2005)。

安全和危害

属性

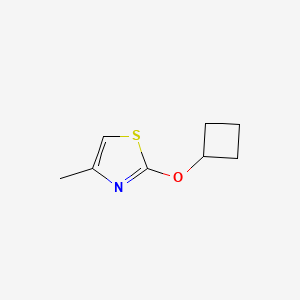

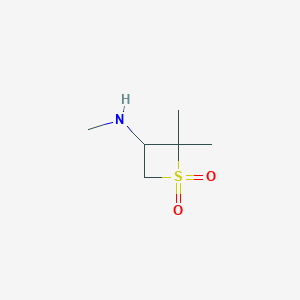

IUPAC Name |

2-cyclobutyloxy-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHAOTJZJIXEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutoxy-4-methyl-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)